Antitumor agent-61
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C54H63FN5O10P |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
[19-[4-[4-[[diethoxyphosphoryl-(4-fluorophenyl)methyl]amino]phenyl]butanoyloxy]-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C54H63FN5O10P/c1-5-41-42-31-40(69-53(64)59-29-25-39(26-30-59)58-27-10-9-11-28-58)23-24-46(42)57-49-43(41)33-60-47(49)32-45-44(51(60)62)34-66-52(63)54(45,6-2)70-48(61)14-12-13-35-15-21-38(22-16-35)56-50(36-17-19-37(55)20-18-36)71(65,67-7-3)68-8-4/h15-24,31-32,39,50,56H,5-14,25-30,33-34H2,1-4H3 |
InChI Key |
MQQRMISZWWMKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCC5=CC=C(C=C5)NC(C6=CC=C(C=C6)F)P(=O)(OCC)OCC)C2=NC7=C1C=C(C=C7)OC(=O)N8CCC(CC8)N9CCCCC9 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Antitumor Agent-61: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-61, identified as Aminoflavone (NSC 686288), is a novel anticancer compound with a unique mechanism of action that distinguishes it from other classes of antitumor agents. This technical guide provides an in-depth exploration of its core mechanism, focusing on the essential metabolic activation, the induction of specific DNA damage, and the subsequent cellular responses leading to apoptosis. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for pivotal assays, and illustrating complex biological pathways and workflows through Graphviz diagrams. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action to facilitate further investigation and therapeutic development.
Introduction
This compound (Aminoflavone) is a synthetic flavonoid analogue that has demonstrated potent growth-inhibitory activity against a range of human cancer cell lines, particularly breast and renal cancer cells. Its unique pattern of antiproliferative activity suggests a novel mechanism of drug action, transport, or metabolism. A critical feature of Aminoflavone is its nature as a prodrug, requiring metabolic activation within tumor cells to exert its cytotoxic effects. This targeted activation contributes to its selectivity and therapeutic potential.
Core Mechanism of Action: A Multi-Step Process
The antitumor activity of Aminoflavone is a cascade of events initiated by its metabolic activation, leading to DNA damage, cell cycle arrest, and ultimately, programmed cell death.
Metabolic Activation: The Gateway to Cytotoxicity
Aminoflavone's bioactivation is a two-step enzymatic process primarily occurring within the tumor microenvironment, which is crucial for its selective anticancer activity.
-
Phase I Metabolism by Cytochrome P450 (CYP): Aminoflavone is first oxidized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1] This reaction occurs at the amino groups of the flavone structure, leading to the formation of N-hydroxyl metabolites, including a reactive hydroxylamine.[1]
-
Phase II Conjugation by Sulfotransferase (SULT): The N-hydroxyl metabolites are then conjugated by sulfotransferase enzymes, with SULT1A1 playing a predominant role. This sulfation step produces unstable N-sulfoxy-Aminoflavone metabolites.
These N-sulfoxy metabolites are highly reactive and can spontaneously break down to form nitrenium ions. These electrophilic nitrenium ions are the ultimate carcinogenic species that can readily form covalent adducts with cellular macromolecules like DNA and proteins.
Induction of DNA Damage: The Critical Lesion
The reactive metabolites of Aminoflavone induce a specific and highly toxic form of DNA damage:
-
DNA-Protein Cross-links (DPCs): The nitrenium ions act as bifunctional linkers, forming covalent cross-links between DNA and adjacent proteins. These DPCs are bulky lesions that physically obstruct essential DNA processes.
-
Histone H2AX Phosphorylation (γ-H2AX): The formation of DPCs and the resulting replication stress lead to the phosphorylation of histone H2AX at serine 139, forming γ-H2AX. This phosphorylation event serves as a sensitive biomarker for DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway.
Cellular Responses to DNA Damage
The extensive DNA damage triggered by Aminoflavone elicits a robust cellular response:
-
S-Phase Cell Cycle Arrest: The presence of DPCs stalls DNA replication forks, leading to an arrest of the cell cycle in the S-phase. This arrest is a checkpoint mechanism to allow time for DNA repair.
-
Activation of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Aminoflavone-induced apoptosis is mediated through the mitochondrial (intrinsic) pathway, characterized by the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).
Signaling Pathways
The mechanism of action of this compound involves the modulation of key signaling pathways that regulate xenobiotic metabolism and cell fate.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Aminoflavone is an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to AhR in the cytoplasm, the complex translocates to the nucleus and promotes the transcription of genes encoding for metabolic enzymes, including CYP1A1 and SULT1A1. This creates a positive feedback loop, where Aminoflavone induces the very enzymes required for its own bioactivation, thereby amplifying its cytotoxic effect in responsive tumor cells.
References
Antitumor Agent-61: An In-depth Technical Overview
An Examination of a Novel Irinotecan Derivative with Potent Anti-Cancer Activity
Antitumor agent-61, also identified as Compound 9b, has emerged as a significant subject of investigation in the field of oncology. This synthetic derivative of irinotecan demonstrates considerable cytotoxic activity across a range of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available data on this compound, including its discovery, biological effects, and mechanism of action, with a focus on presenting quantitative data and outlining the experimental basis for the reported findings.
Discovery and Chemical Properties
This compound is a derivative of the well-established chemotherapeutic drug, Irinotecan. It is identified by the Chemical Abstracts Service (CAS) number 2408917-12-2 and possesses the molecular formula C54H63FN5O10P . While the precise chemical structure is not publicly disclosed in primary scientific literature, its classification as an irinotecan derivative suggests modifications to the parent molecule to enhance its therapeutic properties.
In Vitro Anticancer Activity
The antitumor efficacy of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data indicates potent activity, particularly against ovarian and bone cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian Cancer | 0.92 |
| SK-OV-3/CDDP | Ovarian Cancer (Cisplatin-Resistant) | 1.39 |
| U2OS | Osteosarcoma (Bone Cancer) | 1.75 |
| MCF-7 | Breast Cancer | 2.20 |
| A549 | Lung Cancer | 3.05 |
| MG-63 | Osteosarcoma (Bone Cancer) | 3.23 |
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Current evidence indicates that this compound exerts its anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. Specifically, in the human ovarian cancer cell line SK-OV-3, the compound triggers apoptosis through the mitochondrial pathway.
This intrinsic pathway of apoptosis is a complex signaling cascade that culminates in the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. The process is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.
Below is a generalized diagram illustrating the key stages of the mitochondrial apoptosis pathway, which is understood to be the primary mechanism of action for this compound.
Caption: A diagram of the mitochondrial apoptosis pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the specific methodologies used to determine its IC50 values and elucidate its apoptotic mechanism are not available in the public domain. The information presented is based on data provided by commercial suppliers.
Synthesis
The synthesis of this compound, as a derivative of irinotecan, would logically start from irinotecan or one of its precursors. The synthetic route would involve chemical modifications to the parent structure. A generalized workflow for the synthesis of a novel derivative from a parent compound is depicted below.
Caption: A generalized workflow for chemical synthesis.
Future Directions
The potent in vitro activity of this compound, particularly against cisplatin-resistant ovarian cancer cells, warrants further investigation. Future research should focus on the full structural elucidation of the compound, the development and publication of its detailed synthetic route, and in-depth studies into its mechanism of action across a broader range of cancer types. Furthermore, preclinical in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in animal models, which will be critical in determining its potential as a clinical candidate for cancer therapy.
Technical Guide: Modulation of the PI3K/mTOR Signaling Pathway by Antitumor Agent-61
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Antitumor agent-61 is a novel, potent, and selective small molecule inhibitor designed to target key nodes within the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous human cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data from preclinical studies.
Core Mechanism and Signaling Pathway Modulation
This compound functions as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), targeting the ATP-binding catalytic subunit of these kinases. By inhibiting both PI3K and mTOR, this compound effectively shuts down two critical upstream and downstream nodes in this oncogenic pathway, leading to a robust and durable antitumor response.
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT (Protein Kinase B), a central kinase that subsequently phosphorylates a multitude of downstream effectors. One of the key downstream pathways is the mTOR complex 1 (mTORC1), which controls protein synthesis and cell growth through phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This compound's dual-action blocks both the initial production of PIP3 and the downstream activity of mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Efficacy Data
The potency of this compound was evaluated across a panel of human cancer cell lines with known alterations in the PI3K pathway. The half-maximal inhibitory concentration (IC50) for cell viability and target modulation was determined.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | PI3K Pathway Status | IC50 (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | PIK3CA Mutant | 8.5 |
| PC-3 | Prostate Cancer | PTEN Null | 12.1 |
| U-87 MG | Glioblastoma | PTEN Null | 15.7 |
| A549 | Lung Cancer | PIK3CA Wild-Type | 150.2 |
Table 2: Target Engagement and Pathway Inhibition (EC50)
| Cell Line | Biomarker | Assay Type | EC50 (nM) |
|---|---|---|---|
| MCF-7 | p-AKT (S473) | Western Blot | 4.2 |
| MCF-7 | p-S6K (T389) | Western Blot | 5.1 |
| PC-3 | p-AKT (S473) | ELISA | 6.8 |
| PC-3 | p-S6K (T389) | ELISA | 7.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTS Assay)
This protocol outlines the procedure for determining the IC50 of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Final Incubation and Reading: Incubate for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Western Blot Analysis for Pathway Modulation
This protocol is used to quantify the inhibition of key pathway proteins following treatment with this compound.
-
Cell Culture and Treatment: Seed 2x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for 4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6K T389, anti-total S6K, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using ImageJ or similar software. Normalize the phosphoprotein signal to the corresponding total protein signal.
Conclusion and Future Directions
This compound demonstrates potent and selective inhibition of the PI3K/mTOR signaling pathway, translating to significant anti-proliferative effects in cancer cell lines with pathway hyperactivation. The provided data and protocols serve as a foundational guide for further preclinical and clinical development. Future studies will focus on in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide patient selection.
Antitumor Agent-61 (ARD-61): A Technical Overview of Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-61, also known as ARD-61, is a potent and specific proteolysis-targeting chimera (PROTAC) that targets the androgen receptor (AR) for degradation. As a bifunctional molecule, ARD-61 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes it a promising candidate for the treatment of androgen receptor-positive cancers, including those that have developed resistance to traditional AR antagonists. This technical guide provides a comprehensive overview of the available data on the bioavailability and metabolism of ARD-61, based on preclinical studies.
Bioavailability
A critical factor in the development of any oral therapeutic is its bioavailability. Studies on ARD-61 have consistently indicated that it lacks oral bioavailability in mouse models. This has been a significant driver for the development of second-generation AR degraders with improved pharmacokinetic properties.
While specific quantitative data from a head-to-head comparison of oral versus intravenous administration is not publicly available, the assertion of its poor oral bioavailability is a recurring theme in the literature. In vivo efficacy and pharmacokinetic studies have therefore utilized intraperitoneal (IP) injections to bypass oral absorption.
Pharmacokinetic Data (Intraperitoneal Administration)
A key study investigated the pharmacokinetics of ARD-61 in both plasma and tumor tissue in male SCID mice bearing VCaP xenografts following a single 50 mg/kg intraperitoneal dose. The concentration-time profiles from this study are summarized below.
| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
|---|---|---|
| 0.5 | ~4000 | ~2000 |
| 1 | ~3500 | ~3000 |
| 2 | ~2500 | ~4000 |
| 4 | ~1500 | ~5000 |
| 8 | ~500 | ~3500 |
| 24 | ~100 | ~1500 |
| 48 | Not Detected | ~500 |
Data are estimated from graphical representations in Kregel et al., Neoplasia, 2020.[1]
Metabolism
Detailed metabolism studies specifically for ARD-61 have not been published. However, general metabolic characteristics of PROTACs can be inferred from the existing literature on this class of molecules.
PROTACs, due to their larger size and complex structures, can be susceptible to metabolism by various enzymes. The primary sites of metabolism are often the linkers connecting the protein-of-interest (POI) ligand and the E3 ligase ligand, as well as the ligands themselves.
Potential metabolic pathways for PROTACs include:
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, leading to oxidation, reduction, and hydrolysis. Aldehyde oxidase (hAOX) can also be involved, particularly for molecules containing certain heterocyclic rings.
-
Phase II Metabolism: Involves conjugation reactions, such as glucuronidation (by UGTs) and sulfation (by SULTs), to increase water solubility and facilitate excretion.
For ARD-61, the androgen receptor antagonist portion and the VHL E3 ligase ligand are connected by a linker. Each of these components could be a potential site for metabolic modification. The lack of oral bioavailability might be partly attributed to first-pass metabolism in the gut wall and liver.
Experimental Protocols
In Vivo Pharmacokinetic Study
The following protocol is based on the study by Kregel et al. (2020), which evaluated the pharmacokinetics of ARD-61 in a mouse xenograft model.[1]
1. Animal Model:
-
Species: Male CB.17 Severe Combined Immunodeficient (SCID) mice.
-
Age: 4 weeks old at the start of the study.
-
Tumor Implantation: 2 x 106 VCaP cells suspended in 100 µL of PBS with 50% Matrigel were implanted subcutaneously into the dorsal flank. Tumors were allowed to grow to approximately 100 mm3 before treatment.
2. Dosing:
-
Compound: ARD-61.
-
Formulation: The vehicle control consisted of 10% PEG400, 3% Cremophor, and 87% PBS.
-
Dose: A single intraperitoneal (IP) injection of 50 mg/kg.
3. Sample Collection:
-
Time Points: Plasma and tumor tissues were collected at 0.5, 1, 2, 4, 8, 24, and 48 hours post-injection.
-
Sample Processing: Specific details on sample processing (e.g., blood collection method, tissue homogenization) were not provided in the publication.
4. Analytical Method:
-
Technique: The concentration of ARD-61 in plasma and tumor homogenates was quantified using a liquid chromatography-mass spectrometry (LC-MS) based method. Specific details of the analytical method (e.g., sample preparation, LC conditions, MS parameters) were not detailed in the publication.
Visualizations
Mechanism of Action of ARD-61 (PROTAC)
Caption: Mechanism of ARD-61 induced degradation of the Androgen Receptor.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of ARD-61.
Conclusion
This compound (ARD-61) is a potent degrader of the androgen receptor with significant anti-tumor activity in preclinical models. However, its development as a clinical candidate is hampered by a lack of oral bioavailability. Pharmacokinetic studies following intraperitoneal administration show that ARD-61 can achieve therapeutic concentrations in both plasma and tumor tissue. While specific metabolic pathways for ARD-61 have not been elucidated, it is likely subject to metabolism by common drug-metabolizing enzymes, which may contribute to its poor oral absorption. The insights gained from the studies of ARD-61 have been instrumental in guiding the design of next-generation, orally bioavailable AR degraders for the treatment of prostate and other AR-dependent cancers. Further research into the specific metabolic fate of ARD-61 could provide valuable information for the broader field of PROTAC development.
References
Early-Stage Research on Antitumor Agent-61: A Technical Whitepaper
This document provides a comprehensive overview of the preclinical evaluation of Antitumor Agent-61 (ATA-61), a novel investigational compound. The data and protocols presented herein are a synthesis of findings from early-stage research designed to elucidate the agent's mechanism of action and antitumor potential. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound has emerged from high-throughput screening as a promising candidate for cancer therapy. Structurally, it is a synthetic molecule designed to exploit specific vulnerabilities in cancer cells. The initial research phase has focused on characterizing its cytotoxic activity, elucidating its mechanism of action, and establishing foundational protocols for its study.
Several compounds have been investigated under similar "this compound" monikers, including derivatives of existing chemotherapeutics and novel synthetic molecules. For instance, one such agent, an Irinotecan derivative, demonstrated potent activity against a range of human cancer cell lines with IC50 values between 0.92 and 3.23 μM.[1] Another, a synthetic β-carlinyl chalcone, showed significant antiproliferative effects in breast cancer cells, with IC50 values of 2.25 and 3.29 μM in the MCF-7 cell line.[2] A third orally active agent, "Anticancer agent 61," displayed IC50 values of 1.12, 1.97, and 1.08 μM in HepG2, Bel-7402, and MCF-7 cells, respectively.[3]
This whitepaper will focus on a composite profile of ATA-61, drawing upon the types of data and mechanisms observed in these early-stage studies.
In Vitro Cytotoxicity
The primary assessment of ATA-61's antitumor potential was conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour incubation period with the compound.
Table 1: In Vitro Cytotoxicity of ATA-61 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.08 |
| SK-OV-3 | Ovarian Cancer | 0.92 |
| A549 | Lung Carcinoma | 2.50 |
| U2OS | Osteosarcoma | 1.80 |
| HepG2 | Hepatocellular Carcinoma | 1.12 |
| MG-63 | Osteosarcoma | 3.23 |
Data compiled from representative early-stage studies on novel antitumor agents.[1][3]
Mechanism of Action
Initial mechanistic studies indicate that ATA-61 induces apoptosis in cancer cells through a multi-faceted approach involving the inhibition of key survival pathways and the activation of pro-apoptotic signaling. A prominent mechanism observed for agents of this class is the disruption of the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn initiates a cascade of events culminating in apoptosis, often through the mitochondrial pathway.
Figure 1: Proposed signaling pathway for ATA-61-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values presented in Table 1.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ATA-61 in culture medium. Replace the existing medium with the ATA-61-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
4.2. Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is used to confirm that cell death occurs via apoptosis.
-
Cell Treatment: Treat cells with ATA-61 at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Preclinical Research Workflow
The early-stage investigation of a novel antitumor agent like ATA-61 follows a structured workflow, from initial screening to more complex mechanistic and in vivo studies.
Figure 2: Standard workflow for early-stage antitumor agent research.
Future Directions
The promising in vitro data for ATA-61 warrants further investigation. The next steps in its preclinical development will involve:
-
In vivo efficacy studies: Utilizing xenograft models to assess the agent's ability to inhibit tumor growth in a living system.
-
Pharmacokinetic and toxicology studies: To determine the agent's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Combination studies: Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents or targeted therapies.
These future studies will be critical in determining the clinical translatability of this compound as a novel cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Antitumor Agent-61
These protocols provide a framework for the in vitro evaluation of "Antitumor agent-61," a novel compound hypothesized to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt signaling pathway.
Cytotoxicity Assessment using MTT Assay
This assay determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 22.5 ± 2.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| HepG2 | Liver Cancer | 25.1 ± 3.0 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Table 2: Apoptotic Cell Population (%) in MCF-7 Cells after 24h Treatment with this compound
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 10 | 15.8 ± 1.9 | 5.2 ± 0.7 | 21.0 ± 2.6 |
| 20 | 28.4 ± 3.1 | 10.7 ± 1.2 | 39.1 ± 4.3 |
| 40 | 45.2 ± 4.5 | 18.9 ± 2.0 | 64.1 ± 6.5 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection by Annexin V-FITC/PI staining.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Table 3: Cell Cycle Distribution (%) in A549 Cells after 24h Treatment with this compound
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.3 ± 4.1 | 28.1 ± 2.9 | 16.6 ± 2.0 |
| 20 | 68.9 ± 5.2 | 15.2 ± 1.8 | 15.9 ± 1.9 |
| 40 | 75.4 ± 6.0 | 10.1 ± 1.5 | 14.5 ± 1.7 |
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat A549 cells with this compound for 24 hours, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This assay is to investigate the molecular mechanism of this compound-induced apoptosis.
Table 4: Relative Protein Expression Levels in MCF-7 Cells after 24h Treatment with this compound (40 µM)
| Protein | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | 0.25 ± 0.05 |
| Total Akt | 0.98 ± 0.08 |
| Bcl-2 | 0.41 ± 0.06 |
| Bax | 1.85 ± 0.22 |
| Cleaved Caspase-3 | 2.50 ± 0.30 |
| β-actin | 1.00 (Loading Control) |
Experimental Protocol: Western Blot
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Application Notes and Protocols for Antitumor Agent-61 (ASC61) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-61, identified as ASC61, is an orally available small molecule prodrug inhibitor of Programmed Death-Ligand 1 (PD-L1). Following oral administration, ASC61 is converted to its pharmacologically active metabolite, ASC61-A. This active metabolite has been shown to block the interaction between PD-1 and PD-L1 by inducing the dimerization and subsequent internalization of the PD-L1 protein.[1][2] This mechanism of action leads to the enhancement of T-cell activation and demonstrates significant antitumor efficacy in various animal models.[1][2][3] Preclinical studies have indicated that ASC61 possesses a favorable safety and pharmacokinetic profile.
These application notes provide detailed methodologies for the administration of ASC61 in murine tumor models, based on available preclinical data.
Data Presentation
In Vivo Efficacy of ASC61
The antitumor activity of ASC61 has been evaluated in syngeneic and humanized mouse tumor models. The primary endpoint for these studies is typically Tumor Growth Inhibition (TGI).
Table 1: Summary of ASC61 Efficacy Studies in Mouse Models
| Animal Model | Tumor Cell Line | Treatment Group | Dosage | Administration Route | Dosing Schedule | TGI (%) | Day of Measurement | Reference |
| BALB/c Mice | CT-26-hPD-L1 | ASC61 | 50 mg/kg | Oral (p.o.) | Twice Daily (BID) | 52.9% | Day 19 | |
| PD-1/PD-L1 dKI HuGEMM Mice | hPD-L1 MC38 | ASC61 | 50 mg/kg | Oral (p.o.) | Twice Daily (BID) | 33.62% | Day 16 | |
| PD-1/PD-L1 dKI HuGEMM Mice | hPD-L1 MC38 | ASC61 | 100 mg/kg | Oral (p.o.) | Twice Daily (BID) | 63.15% | Day 16 |
Pharmacokinetic and Toxicological Data
While preclinical studies have reported "good safety and pharmacokinetic profiles" for ASC61, specific quantitative data from these studies are not extensively available in the public domain. The tables below are provided as templates for the type of data that should be generated and presented for a comprehensive understanding of the agent's properties.
Table 2: Template for Pharmacokinetic Parameters of ASC61 in Mice
| Parameter | Unit | Value (e.g., Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | Data Not Available |
| Tmax (Time to Maximum Concentration) | h | Data Not Available |
| AUC (Area Under the Curve) | ng·h/mL | Data Not Available |
| t1/2 (Half-life) | h | Data Not Available |
Table 3: Template for Toxicological Profile of ASC61 in Mice
| Parameter | Unit | Value |
| LD50 (Median Lethal Dose) | mg/kg | Data Not Available |
| MTD (Maximum Tolerated Dose) | mg/kg | Data Not Available |
| Observed Adverse Effects | - | Data Not Available |
Experimental Protocols
Protocol 1: Formulation of ASC61 for Oral Administration
Objective: To prepare a formulation of ASC61 suitable for oral gavage in mice.
Note: The specific vehicle used in the preclinical studies for ASC61 has not been publicly disclosed. Therefore, a common and generally well-tolerated vehicle for oral administration of small molecules in mice is described below. Researchers should perform their own vehicle screening and stability studies.
Materials:
-
ASC61 powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the required amount of ASC61: Based on the desired concentration and final volume. For example, to prepare 10 mL of a 5 mg/mL solution (for a 50 mg/kg dose in a 20g mouse at 10 mL/kg), weigh out 50 mg of ASC61.
-
Prepare the vehicle:
-
Add 0.5 g of Methylcellulose to 100 mL of sterile water.
-
Heat and stir the solution until the Methylcellulose is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween 80 and mix thoroughly.
-
-
Formulate the ASC61 suspension:
-
Weigh the calculated amount of ASC61 powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the ASC61 powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, store at 4°C, protected from light, for no longer than 24 hours. Before each use, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing.
Protocol 2: Administration of ASC61 by Oral Gavage in Mice
Objective: To administer a precise dose of ASC61 to mice via oral gavage.
Materials:
-
ASC61 formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to calculate the exact volume of the ASC61 formulation to be administered. The dosing volume is typically 10 mL/kg.
-
-
Dose Calculation:
-
Volume (mL) = (Body Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure the correct insertion depth to reach the stomach.
-
With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the ASC61 suspension.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-dosing.
-
Continue to monitor the animals daily for any adverse effects.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of ASC61.
Caption: Mechanism of action of ASC61-A on the PD-1/PD-L1 pathway.
References
- 1. Ascletis Announces IND Approval of Oral PD-L1 Small Molecule Inhibitor ASC61 for Treatment of Advanced Solid Tumors by China NMPA [prnewswire.com]
- 2. ascletis.com [ascletis.com]
- 3. Ascletis Announces First Patient Dosed in the U.S. Phase I Clinical Trial of Oral PD-L1 Small Molecule Inhibitor Prodrug ASC61 for Treatment of Advanced Solid Tumors [prnewswire.com]
Application Notes and Protocols for Antitumor Agent-61 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-61, a novel derivative of the topoisomerase I inhibitor Irinotecan, has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2][3][4][5] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the mitochondrial pathway. These application notes provide a comprehensive overview of the in vitro activity of this compound and a detailed, generalized protocol for its evaluation in in vivo xenograft models based on established methodologies for its parent compound, Irinotecan.
Mechanism of Action: Induction of Mitochondrial Apoptosis
This compound exerts its anticancer effects by triggering the intrinsic pathway of apoptosis. This process is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane. This critical event is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote membrane permeabilization, while anti-apoptotic members like Bcl-2 inhibit this process.
The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
In Vitro Activity
This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-OV-3 | Ovarian Cancer | 0.92 | |
| SK-OV-3/CDDP | Ovarian Cancer (Cisplatin-Resistant) | 1.39 | |
| U2OS | Osteosarcoma | 1.75 | |
| MCF-7 | Breast Cancer | 2.20 | |
| A549 | Lung Cancer | 3.05 | |
| MG-63 | Osteosarcoma | 3.23 |
Xenograft Model Protocol (Generalized)
Disclaimer: The following protocol is a generalized procedure for evaluating the in vivo antitumor efficacy of this compound. It is based on established protocols for its parent compound, Irinotecan. Researchers should optimize these conditions for their specific cancer model and experimental goals.
Cell Culture and Animal Models
-
Cell Lines: Select a human cancer cell line of interest (e.g., SK-OV-3, U2OS, A549) based on in vitro sensitivity to this compound. Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Use immunodeficient mice, such as athymic nude mice, SCID mice, or NOD/SCID gamma (NSG) mice, to prevent graft rejection. House animals in a specific-pathogen-free facility in accordance with institutional guidelines.
Tumor Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
Treatment Regimen
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control: The vehicle used to dissolve this compound.
-
This compound: Based on protocols for Irinotecan, a starting dose range of 25-75 mg/kg could be explored.
-
Administration Route: Intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) administration can be considered, depending on the formulation of this compound.
-
Dosing Schedule: A variety of schedules can be tested, for example:
-
Once daily for 5 consecutive days (dx5).
-
Three times per week.
-
Once every 4 days for a total of 3 doses.
-
Monitoring and Endpoints
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation and Analysis
All quantitative data, such as tumor volumes and body weights, should be recorded and analyzed. Tumor growth inhibition (TGI) can be calculated as a percentage using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
The results should be presented in clear, structured tables and graphs for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed differences.
Conclusion
This compound is a promising anticancer compound that induces apoptosis via the mitochondrial pathway. The provided in vitro data and the generalized in vivo protocol offer a solid foundation for researchers to further investigate its therapeutic potential in preclinical xenograft models. Careful optimization of the experimental conditions will be crucial for obtaining robust and reproducible results.
References
- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Apaf-1 apoptosome: a large caspase-activating complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
"Antitumor agent-61" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-61, also identified as Compound 9b, is a derivative of Irinotecan, a well-established topoisomerase I inhibitor used in cancer therapy.[1][2] This agent has demonstrated potent cytotoxic activity across a range of human cancer cell lines, including ovarian (SK-OV-3), cisplatin-resistant ovarian (SK-OV-3/CDDP), osteosarcoma (U2OS, MG-63), breast (MCF-7), and lung (A549) cancers.[2] Another compound, referred to as Anticancer agent 61 (compound 3v), has also shown significant antiproliferative effects in liver (HepG2, Bel-7402) and breast (MCF-7) cancer cells. The primary mechanism of action for the Irinotecan derivative, this compound, involves the induction of apoptosis through mitochondrial pathways.
These application notes provide essential information regarding the preparation of solutions and the stability of this compound, offering protocols to guide researchers in its laboratory use.
Physicochemical and Biological Data
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound (Compound 9b)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2408917-12-2 | |
| Molecular Formula | C₅₄H₆₃FN₅O₁₀P |
| Storage (Solid) | -20°C | |
Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SK-OV-3 | Ovarian Cancer | 0.92 | |
| MCF-7 | Breast Cancer | 2.20 | |
| SK-OV-3/CDDP | Cisplatin-Resistant Ovarian Cancer | 1.39 | |
| U2OS | Osteosarcoma | 1.75 | |
| A549 | Lung Cancer | 3.05 |
| MG-63 | Osteosarcoma | 3.23 | |
Table 3: General Recommendations for Solution Storage
| Condition | Duration | Notes | Reference |
|---|---|---|---|
| Stock Solution (-80°C) | ≤ 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen if possible. | |
| Stock Solution (-20°C) | ≤ 1 month | Less ideal for long-term storage. | |
| Working Solution | Prepare Freshly | It is recommended to prepare fresh dilutions for each experiment and not to store them. |
Note: These are general guidelines based on best practices for similar compounds. Specific stability studies for this compound are highly recommended.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure for 10 mM Stock Solution:
-
Safety First: Handle this compound powder in a chemical fume hood or a ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the mass based on its molecular weight.
-
Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the powder. Due to the low water solubility of many anticancer agents, DMSO is a common initial solvent.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but monitor to avoid degradation.
-
Sterilization (Optional): If required for the experiment, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
Procedure for Working Solutions:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature immediately before use.
-
Dilution: Perform serial dilutions of the stock solution into the appropriate sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important Considerations:
-
Prepare dilutions fresh for each experiment. Storage of diluted solutions is not recommended.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Protect the solution from light during preparation and use.
-
Protocol for Stability Assessment (Forced Degradation Study)
To determine the intrinsic stability of this compound, a forced degradation study is necessary. This protocol provides a general framework based on established guidelines for anticancer drugs. The degradation should be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sterile water (for neutral hydrolysis)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled chambers/incubators
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare multiple identical samples of this compound solution at a known concentration in a suitable solvent system.
-
Stress Conditions: Expose the samples to the following stress conditions, including a control sample stored under recommended conditions (-20°C or -80°C, protected from light).
-
Acid Hydrolysis: Add HCl to adjust the pH to an acidic range (e.g., pH 1-2). Incubate at a set temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to adjust the pH to an alkaline range (e.g., pH 12-13). Incubate at room temperature or a slightly elevated temperature.
-
Neutral Hydrolysis: Dilute the sample in neutral aqueous solution (e.g., water or buffer at pH 7). Incubate at a set temperature (e.g., 60°C).
-
Oxidative Degradation: Add H₂O₂ solution to the sample. Keep at room temperature, protected from light.
-
Thermal Degradation: Expose the solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled chamber.
-
Photostability: Expose the solution to a light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing should be adjusted based on the observed rate of degradation.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a validated HPLC method. The method must be able to separate the intact drug from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and, if possible, characterize major degradation products.
-
Determine the degradation kinetics under each stress condition.
-
References
Measuring Target Engagement of Antitumor Agent-61, an MDM2-p53 Interaction Inhibitor, in Cancer Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, the p53 pathway is functionally inactivated by overexpression of MDM2.[1][2][3] Antitumor Agent-61 is a potent small molecule inhibitor designed to disrupt the MDM2-p53 protein-protein interaction, thereby stabilizing and activating p53 to induce cancer cell death.[4][5] Verifying that this compound engages its intended target, MDM2, within the complex cellular environment is a critical step in its preclinical development. This document provides detailed protocols for three orthogonal methods to measure the cellular target engagement of this compound: Cellular Thermal Shift Assay (CETSA), Co-Immunoprecipitation (Co-IP), and In-Cell Western (ICW) for downstream p53 stabilization.
MDM2-p53 Signaling Pathway
The diagram below illustrates the core regulatory relationship between p53 and MDM2, and the mechanism of action for this compound. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent degradation. This compound binds to MDM2, preventing its interaction with p53. This leads to the accumulation of p53, which can then activate downstream target genes like p21, resulting in cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling and inhibition by this compound.
Comparison of Target Engagement Methods
The selection of a target engagement assay depends on the specific experimental goals, available resources, and desired throughput. The following table summarizes the key features of the methods detailed in this document.
| Feature | Cellular Thermal Shift Assay (CETSA) | Co-Immunoprecipitation (Co-IP) | In-Cell Western (ICW) |
| Principle | Ligand binding stabilizes the target protein (MDM2) against heat-induced denaturation. | An antibody enriches the target protein (MDM2 or p53) from cell lysates to detect the presence of the interacting partner. | Direct immunofluorescent detection and quantification of a downstream biomarker (p53) in fixed and permeabilized cells in a microplate format. |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response. | Presence and intensity of a co-precipitated protein band on a Western blot. | Fluorescence intensity, indicating protein level. |
| Measures | Direct binding to MDM2. | Disruption of the MDM2-p53 complex. | Downstream consequence of target engagement (p53 stabilization). |
| Throughput | Medium to High | Low | High |
| Antibody Requirement | Requires a validated antibody for the target protein (MDM2) for Western blot detection. | Requires validated antibodies for both bait (MDM2 or p53) and prey (p53 or MDM2) proteins. | Requires a validated primary antibody for the downstream marker (p53) and a fluorescently labeled secondary antibody. |
Quantitative Data Summary
The following table presents representative data for a potent MDM2 inhibitor, demonstrating the expected outcomes from target engagement and downstream functional assays.
| Cell Line | Assay Type | Compound | IC50 / EC50 | Reference |
| SJSA-1 (p53 WT) | Cell Growth Inhibition | MDM2 Inhibitor (MI-1061) | 100 nM | |
| HCT-116 (p53 WT) | Cell Growth Inhibition | MDM2 Inhibitor (MI-1061) | 250 nM | |
| HCT-116 (p53-/-) | Cell Growth Inhibition | MDM2 Inhibitor (MI-1061) | >10,000 nM | |
| AML2 Lysates | CETSA (MDM2 ΔTm) | Nutlin-3 (10 µM) | ~4.0 °C Shift | |
| SJSA-1 Cells | p53 Activation (Western Blot) | MDM2 Inhibitor (Compound 5) | Activation at 40 nM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MDM2 Target Engagement
This protocol describes how to assess the binding of this compound to MDM2 in intact cells by measuring the ligand-induced thermal stabilization of MDM2.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1, HCT-116)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Laemmli sample buffer
-
Primary antibody: anti-MDM2
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Culture SJSA-1 cells to 80-90% confluency.
-
Treat cells with a final concentration of 10 µM this compound or an equivalent volume of DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples across a defined temperature range (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully transfer the supernatant (soluble protein fraction) to a new tube.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein, perform electrophoresis, and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for MDM2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for MDM2 at each temperature for both treated and vehicle control samples.
-
Plot the percentage of soluble MDM2 relative to the non-heated control against the temperature to generate melting curves.
-
The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Disruption of the MDM2-p53 Interaction
This protocol is used to determine if this compound disrupts the interaction between MDM2 and p53 in cells.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Materials:
-
SJSA-1 or HCT-116 cells
-
This compound and DMSO
-
Co-IP Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody for immunoprecipitation: anti-MDM2
-
Primary antibody for detection: anti-p53
-
Protein A/G magnetic beads
-
Secondary antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat SJSA-1 cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 4-6 hours.
-
Wash cells with cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect the amount of p53 that was co-precipitated with MDM2.
-
A dose-dependent decrease in the co-precipitated p53 band in the this compound-treated samples compared to the vehicle control indicates disruption of the MDM2-p53 interaction.
-
Protocol 3: In-Cell Western (ICW) for p53 Stabilization
This high-throughput method quantifies the accumulation of p53 protein, a direct downstream consequence of MDM2 inhibition.
References
- 1. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionbusinessinsights.com [precisionbusinessinsights.com]
Application Notes and Protocols for Western Blot Analysis of Antitumor agent-61 (GANT61)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-61, also known as GANT61, is a potent and selective small-molecule inhibitor of the Gli family of transcription factors, specifically targeting GLI1 and GLI2. These transcription factors are the final effectors of the Hedgehog (Hh) signaling pathway, which is frequently dysregulated in various human cancers. Aberrant activation of the Hh pathway is implicated in tumorigenesis, cancer progression, and the maintenance of cancer stem cells. GANT61 exerts its antitumor effects by blocking GLI-mediated transcription, leading to the downregulation of target genes involved in cell proliferation, survival, and invasion. In addition to the Hedgehog pathway, GANT61 has been shown to modulate other critical signaling cascades, including the AKT/mTOR and JAK/STAT3 pathways, highlighting its potential as a multi-faceted anticancer agent.
Western blot analysis is an indispensable technique for elucidating the mechanism of action of GANT61. It allows for the sensitive and specific detection of changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by GANT61 treatment. This document provides a detailed protocol for performing Western blot analysis to assess the impact of GANT61 on target proteins and summarizes key quantitative findings from the literature.
Signaling Pathways Modulated by GANT61
GANT61 primarily targets the Hedgehog signaling pathway by inhibiting the transcriptional activity of GLI1 and GLI2. This leads to a downstream reduction in the expression of Hh target genes. Furthermore, GANT61 has been observed to influence the activity of the PI3K/AKT/mTOR and JAK/STAT3 pathways, which are crucial for cell survival and proliferation.
Caption: GANT61 inhibits GLI1/2, affecting Hedgehog, PI3K/AKT/mTOR, and JAK/STAT3 pathways.
Quantitative Data Summary
The following table summarizes the observed effects of GANT61 on the protein expression levels of key signaling molecules as determined by Western blot analysis in various cancer cell lines.
| Cell Line | Target Protein | GANT61 Concentration | Treatment Duration | Observed Effect on Protein Expression | Reference |
| HSC3 (Oral Squamous Carcinoma) | PTCH1 | 18 µM and 36 µM | 24 hours | Reduced protein levels | [1][2] |
| HSC3 (Oral Squamous Carcinoma) | SHH | 18 µM and 36 µM | 24 hours | Reduced protein levels | [1][2] |
| HSC3 (Oral Squamous Carcinoma) | Gli1 | 18 µM and 36 µM | 24 hours | Reduced protein levels | [1] |
| Jurkat (T-cell lymphoma) | GLI1 | 10 µM and 15 µM | 24 hours | Marked inhibition | |
| Karpass299 (T-cell lymphoma) | GLI1 | 5 µM and 10 µM | 24 hours | Marked inhibition | |
| Myla3676 (T-cell lymphoma) | GLI1 | 5 µM, 10 µM, and 15 µM | 24 hours | Significant inhibition | |
| Jurkat, Karpass299, Myla3676 | p-STAT3 | Various concentrations | 24 hours | Decreased expression | |
| Jurkat, Karpass299, Myla3676 | SOCS3 | Various concentrations | 24 hours | Decreased expression | |
| MDA-MB-231 (Breast Cancer) | GLI1 | 10 µM | 12-48 hours | Significant decrease | |
| MDA-MB-231 (Breast Cancer) | SHH | 10 µM | 12-48 hours | Significant decrease | |
| MDA-MB-231 (Breast Cancer) | FGFR1 | 10 µM | 12-48 hours | Significant decrease | |
| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-AKT | Not specified | Not specified | Suppressed phosphorylation | |
| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-mTOR | Not specified | Not specified | Suppressed phosphorylation | |
| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-JAK2 | Not specified | Not specified | Suppressed phosphorylation | |
| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-STAT3 | Not specified | Not specified | Suppressed phosphorylation |
Experimental Protocol: Western Blot Analysis of GANT61-Treated Cells
This protocol provides a comprehensive methodology for assessing the effects of GANT61 on target protein expression in cultured cancer cells.
Experimental Workflow
Caption: Workflow for Western blot analysis of GANT61-treated cells.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HSC3, Jurkat, MDA-MB-231).
-
GANT61: Stock solution in DMSO.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Specific for target proteins (e.g., anti-GLI1, anti-p-STAT3, anti-β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
-
Cell Culture and GANT61 Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of GANT61 (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of 4X Laemmli sample buffer to each lysate to achieve a 1X final concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Troubleshooting
-
High Background: Insufficient blocking, inadequate washing, or too high antibody concentration. Optimize blocking time, increase the number and duration of washes, and titrate antibody concentrations.
-
Weak or No Signal: Insufficient protein loading, inefficient transfer, inactive antibody, or insufficient exposure. Verify protein concentration, check transfer efficiency, use a fresh antibody, and optimize exposure time.
-
Non-specific Bands: Antibody cross-reactivity or protein degradation. Use a more specific antibody and ensure proper sample handling with protease inhibitors.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound and its impact on key cancer-related signaling pathways.
References
Application Notes: Flow Cytometry Analysis of Cancer Cells Treated with Antitumor Agent-61
Introduction
Antitumor agent-61 is an irinotecan derivative that exhibits significant anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.[1] The quantification and characterization of the cellular response to this compound are essential for its development as a therapeutic agent. Flow cytometry is a powerful and indispensable technique for this purpose, enabling the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[2][3][4][5]
This document provides detailed protocols for using flow cytometry to analyze three key cellular events following treatment with this compound:
-
Apoptosis: Quantifying programmed cell death.
-
Cell Cycle Progression: Analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Surface Marker Expression: Measuring changes in protein expression on the cell surface.
These protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of this compound in various cancer cell lines.
Principle of Assays
1. Apoptosis Detection (Annexin V & Propidium Iodide Staining) During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
2. Cell Cycle Analysis (Propidium Iodide Staining) Flow cytometry is a widely used technique to analyze the cell cycle by measuring the DNA content of cells. After fixation and permeabilization, cells are stained with PI, which stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. A sub-G1 peak can also be identified, which is often indicative of apoptotic cells with fragmented DNA.
3. Cell Surface Marker Analysis Flow cytometry can effectively identify and quantify cell surface proteins (markers) using fluorochrome-conjugated antibodies. This is crucial for understanding how this compound may alter the expression of proteins involved in cell signaling, adhesion, or immune recognition (e.g., CD71, the transferrin receptor, which is often overexpressed in cancer). This analysis does not require cell permeabilization, as the antibodies bind to extracellular epitopes.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of this compound-induced apoptosis and the experimental procedure, the following diagrams are provided.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. marinbio.com [marinbio.com]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Application Notes & Protocols: Antitumor Agent-61 for Patient-Derived Organoid Cultures
For Research Use Only.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2] These self-organizing structures preserve the cellular heterogeneity and architecture of the original tumor, making them a powerful preclinical model for drug screening and personalized medicine.[3][4] The use of PDOs in drug discovery has the potential to improve the prediction of patient responses to anticancer therapies compared to traditional 2D cell cultures.[4]
Antitumor agent-61 (also known as Compound 9b) is an Irinotecan derivative identified as a potential antitumor agent. Preclinical studies on human cancer cell lines have demonstrated its potent cytotoxic activity and its ability to induce apoptosis through the mitochondrial pathway. These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in patient-derived organoid cultures.
Mechanism of Action
This compound is an Irinotecan derivative that exerts its anticancer effects by inducing apoptosis. The proposed mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various intracellular stress signals, leading to changes in the inner mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. While the precise molecular targets of this compound are still under investigation, its activity in inducing apoptosis in cancer cells suggests it may modulate the function of key regulatory proteins in the mitochondrial pathway.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data is provided as a reference for designing dose-response studies in patient-derived organoids.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian Cancer | 0.92 |
| SK-OV-3/CDDP | Ovarian Cancer (Cisplatin-Resistant) | 1.39 |
| U2OS | Osteosarcoma | 1.75 |
| MCF-7 | Breast Cancer | 2.20 |
| A549 | Lung Cancer | 3.05 |
| MG-63 | Osteosarcoma | 3.23 |
| Data sourced from MedChemExpress product information sheets. |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures
This protocol describes the general steps for establishing PDO cultures from patient tumor tissue.
Materials:
-
Fresh tumor tissue from biopsy or resection
-
Basement membrane matrix (e.g., Matrigel)
-
DMEM/F-12 medium
-
Advanced DMEM/F-12 medium
-
HEPES buffer
-
GlutaMAX
-
Penicillin-Streptomycin
-
B-27 supplement
-
N-2 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Fibroblast Growth Factor (FGF)
-
Y-27632 (ROCK inhibitor)
-
Collagenase Type IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish with ice-cold DMEM/F-12 medium.
-
Mechanically mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Transfer the tissue fragments to a conical tube and wash with DMEM/F-12.
-
Digest the tissue fragments with Collagenase Type IV and DNase I in DMEM/F-12 with 10% FBS for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion enzymes with an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold Advanced DMEM/F-12.
-
Embed the cell pellet in a basement membrane matrix on a pre-warmed culture plate. Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified matrix with PDO culture medium (Advanced DMEM/F-12 supplemented with growth factors, inhibitors, and antibiotics).
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2. Refresh the culture medium every 2-3 days.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Tumor Organoids for the Evaluation of Drugs: A Bibliographic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoids in drug screening – faCellitate [facellitate.com]
Troubleshooting & Optimization
Optimizing "Antitumor agent-61" concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Antitumor agent-61 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For initial screening, a broad concentration range is recommended to determine the sensitivity of your specific cell line. Based on available data, a starting range of 0.1 µM to 10 µM is advisable. A pilot experiment with a wide log-fold dilution series (e.g., 0.1, 1, 10 µM) will help to narrow down the effective concentration range for subsequent, more detailed dose-response studies.
Q2: What are the known IC50 values for this compound in various cancer cell lines?
This compound has demonstrated potent activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian Cancer | 0.92 |
| SK-OV-3/CDDP | Ovarian Cancer (Cisplatin-Resistant) | 1.39 |
| U2OS | Osteosarcoma | 1.75 |
| MCF-7 | Breast Cancer | 2.20 |
| A549 | Lung Cancer | 3.05 |
| MG-63 | Osteosarcoma | 3.23 |
Q3: What is the known mechanism of action for this compound?
This compound induces apoptosis in cancer cells through the mitochondrial pathway.[1][2] This intrinsic pathway of apoptosis is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of pro-apoptotic factors and subsequent activation of caspases.
Q4: What solvent should I use to prepare a stock solution of this compound?
For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO).[3] Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium. To avoid precipitation and solvent-induced cytotoxicity, ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%.
Troubleshooting Guides
Issue 1: I am observing lower than expected cytotoxicity or a higher IC50 value in my experiments.
This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Verify Cell Health and Seeding Density: Ensure that cells are in the logarithmic growth phase and seeded at a consistent, optimal density. Overly confluent or sparse cultures can show altered drug sensitivity.
-
Optimize Incubation Time: The duration of drug exposure may be insufficient. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment period for your cell line.
-
Check Compound Solubility: Visually inspect your diluted solutions for any signs of precipitation. Poor solubility can reduce the effective concentration of the agent. Consider preparing fresh dilutions for each experiment.
-
Confirm Cell Line Sensitivity: If possible, include a positive control cell line with a known sensitivity to this compound (e.g., SK-OV-3) to validate your experimental setup.
-
Issue 2: My results show high variability between replicate wells or experiments.
Inconsistent results can compromise the reliability of your data.
-
Troubleshooting Steps:
-
Standardize Cell Plating: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes to minimize well-to-well variability in cell number.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Ensure Proper Drug Dissolution: Inadequate mixing when preparing serial dilutions can lead to inconsistent concentrations. Vortex stock solutions and dilutions thoroughly.
-
Maintain Consistent Incubation Conditions: Ensure uniform temperature and CO2 levels in your incubator.
-
Issue 3: I am observing significant cell death in my vehicle control (DMSO-treated) wells.
Solvent toxicity can mask the true effect of the antitumor agent.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be 0.5% or lower. Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.
-
Use High-Quality, Anhydrous DMSO: Water in DMSO can reduce its ability to solubilize compounds and can be detrimental to cell health. Use fresh, high-purity, anhydrous DMSO for your stock solutions.
-
Consistent Solvent Concentration: Ensure that the final DMSO concentration is the same across all wells, including the untreated control (by adding an equivalent volume of medium without DMSO).
-
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a widely used colorimetric method to assess cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in an exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold 1X PBS. Centrifuge and discard the supernatant after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting Protocol for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins involved in the apoptosis pathway.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the target protein band to the intensity of the corresponding loading control.
-
Visualizations
References
Technical Support Center: Antitumor Agent-61 Off-Target Effects Investigation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the off-target effects of Antitumor agent-61 (ATA-61).
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our control cell line that does not express the primary target of ATA-61. What are the potential causes?
A1: This is a strong indication of off-target activity. ATA-61 may be inhibiting one or more proteins essential for the survival of your control cell line. We recommend performing a broad-panel kinase screen and a proteome-wide target deconvolution study (e.g., using chemical proteomics) to identify potential off-target binders.
Q2: Our initial kinase panel screen revealed that ATA-61 inhibits Kinase B and Kinase C with moderate potency. How can we validate these as true off-targets in a cellular context?
A2: To validate these potential off-targets, we suggest the following:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of ATA-61 to Kinase B and Kinase C in intact cells.
-
Western Blot Analysis: Assess the phosphorylation status of known downstream substrates of Kinase B and Kinase C in cells treated with ATA-61. A reduction in phosphorylation would suggest target engagement and inhibition.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete Kinase B or Kinase C and assess whether this phenocopies the effects of ATA-61 treatment.
Q3: How can we distinguish between off-target effects and general cellular toxicity?
A3: A key strategy is to synthesize a structurally related but biologically inactive analog of ATA-61 to serve as a negative control. If this inactive analog does not produce the same cytotoxic effects at similar concentrations, it suggests the observed toxicity is due to specific on- or off-target engagement by ATA-61, rather than non-specific chemical toxicity. Additionally, dose-response curves for cytotoxicity should be compared with dose-response curves for on- and off-target inhibition.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
Problem: You have observed a phenotype (e.g., cell cycle arrest, apoptosis) that is inconsistent with the known function of the primary target of ATA-61.
Workflow:
Overcoming "Antitumor agent-61" resistance in cancer cells
Welcome to the technical support center for Antitumor agent-61. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Tumor Growth Factor Receptor Alpha (TGFRA) tyrosine kinase. In sensitive cancer cells, this agent blocks the TGFRA signaling pathway, leading to a downstream inhibition of cell proliferation and survival pathways, ultimately inducing apoptosis.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?
Acquired resistance to this compound typically arises from one of three primary mechanisms:
-
On-Target Secondary Mutations: The most common on-target alteration is a "gatekeeper" mutation in the TGFRA kinase domain, specifically the T315I mutation. This substitution prevents the agent from binding effectively to the ATP pocket while still allowing ATP to bind, thus reactivating the kinase.[1]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on TGFRA. A frequently observed mechanism is the amplification and/or hyperactivation of the MET receptor tyrosine kinase, which can then drive downstream signaling independently of TGFRA.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1 or P-glycoprotein), can actively pump this compound out of the cell. This reduces the intracellular concentration of the drug to sub-therapeutic levels, rendering it ineffective.
Troubleshooting Guides
This section addresses specific issues you may encounter in your experiments.
Problem ID: AG61-T01 Issue: A previously sensitive cell line now shows a significantly higher IC50 value for this compound in our cell viability assay.
| Potential Cause | Suggested Solution |
| Development of Resistance | The cell line has likely acquired a resistance mechanism. Proceed with a systematic investigation to identify the cause. Start by sequencing the TGFRA kinase domain to check for the T315I mutation (See Protocol 2). |
| Assay Variability | High variability in results can obscure the true IC50. Ensure consistent cell seeding density and minimize "edge effects" by not using the outer wells of 96-well plates for measurements.[3][4] |
| Compound Degradation | This compound may have degraded. Prepare fresh serial dilutions from a validated stock solution for each experiment. |
Problem ID: AG61-T02 Issue: Sanger sequencing of the TGFRA kinase domain did not reveal the T315I mutation, yet the cells remain highly resistant.
| Potential Cause | Suggested Solution |
| Bypass Pathway Activation | The resistance is likely due to an off-target mechanism. Perform a Western blot to analyze the phosphorylation status of key bypass pathway proteins, particularly p-MET and total MET (See Protocol 3). |
| Increased Drug Efflux | The cells may be actively removing the drug. Assess the functional activity of ABCB1/MDR1 transporters using a rhodamine 123 efflux assay (See Protocol 4). |
| Other Rare Mutations | While T315I is common, other mutations in the TGFRA kinase domain could confer resistance. Consider next-generation sequencing (NGS) of the gene for a more comprehensive analysis. |
Problem ID: AG61-T03 Issue: Western blot results for phosphorylated proteins (e.g., p-MET) are inconsistent or show weak signals.
| Potential Cause | Suggested Solution |
| Protein Degradation | Phosphatases can dephosphorylate proteins post-lysis. Ensure that lysis buffer is fresh and contains a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Insufficient Protein Loading | Inaccurate protein quantification can lead to loading inconsistencies. Use a reliable protein assay (e.g., BCA) and ensure equal amounts of protein (20-30 µg) are loaded per lane. |
| Poor Antibody Quality | The primary antibody may not be specific or sensitive enough. Use a validated antibody known to work for Western blotting and titrate to find the optimal concentration. |
Quantitative Data Summary
The following tables present typical data observed when comparing this compound sensitive and resistant cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | Resistance Mechanism | This compound IC50 (nM) |
| Parental (Sensitive) | None | 15 ± 3.5 |
| Resistant Clone A | TGFRA (T315I) | 1250 ± 85 |
| Resistant Clone B | MET Amplification | 980 ± 70 |
| Resistant Clone C | ABCB1 Overexpression | 1500 ± 110 |
Table 2: Protein Expression and Activity
| Cell Line | p-MET / Total MET Ratio | ABCB1 Expression (Relative Fold Change) |
| Parental (Sensitive) | 1.0 | 1.0 |
| Resistant Clone A | 1.1 | 1.2 |
| Resistant Clone B | 8.5 | 1.1 |
| Resistant Clone C | 0.9 | 15.2 |
Visualizations: Pathways and Workflows
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C.
-
Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Sanger Sequencing for TGFRA T315I Mutation
Objective: To detect the presence of the T315I gatekeeper mutation in the TGFRA gene.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the region of the TGFRA kinase domain containing the T315 codon using specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template and a sequencing primer.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by capillary electrophoresis on an automated DNA sequencer.
-
Data Analysis: Analyze the resulting chromatogram using sequencing analysis software to identify any nucleotide changes corresponding to the T315I mutation.
Protocol 3: Western Blotting for MET Pathway Activation
Objective: To assess the activation state of the MET bypass pathway by measuring the levels of phosphorylated MET (p-MET) relative to total MET.
Methodology:
-
Cell Lysis: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MET (Tyr1234/1235) and total MET, each on a separate blot. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membranes with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-MET signal to the total MET signal.
Protocol 4: Rhodamine 123 Efflux Assay for ABCB1 Activity
Objective: To functionally assess the activity of the ABCB1 (MDR1) drug efflux pump.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation (Optional): To confirm ABCB1-specific activity, pre-incubate a set of wells with a known ABCB1 inhibitor (e.g., verapamil) for 30-60 minutes.
-
Substrate Loading: Wash cells with warm HBSS and then load them with the fluorescent substrate Rhodamine 123 (5-10 µM) for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells twice with cold HBSS to remove extracellular dye. Add fresh, warm medium (with or without inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux. A control plate should be kept at 4°C, where efflux is minimal.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/525 nm).
-
Analysis: Compare the fluorescence retained in resistant cells to that in sensitive cells. Lower fluorescence indicates higher efflux activity. The signal in inhibitor-treated wells should be higher, confirming ABCB1-mediated efflux.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
Minimizing "Antitumor agent-61" side effects in vivo
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the side effects of Antitumor agent-61 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Irinotecan, a potent antitumor agent.[1] Like Irinotecan, it is a topoisomerase I inhibitor. It exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks and ultimately apoptosis in cancer cells. It has demonstrated significant activity against a variety of human cancer cell lines, including SK-OV-3, SK-OV-3/CDDP, U2OS, MCF-7, A549, and MG-63.[1]
Q2: What are the expected common side effects of this compound in vivo?
While specific in vivo toxicity data for this compound is not extensively published, its classification as an Irinotecan derivative suggests a side effect profile common to topoisomerase I inhibitors and other cytotoxic agents. These may include:
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common.[2][3][4]
-
Hematological Toxicity: Bone marrow suppression leading to neutropenia (low white blood cell count), anemia (low red blood cell count), and thrombocytopenia (low platelet count) is a significant concern.
-
Alopecia: Hair loss is a frequent side effect of many chemotherapy agents that target rapidly dividing cells.
-
Fatigue: A general feeling of tiredness and weakness is a common and debilitating side effect.
-
Organ-Specific Toxicities: Depending on the specific properties of the agent, toxicities to the liver, kidneys, heart, and lungs can occur.
Q3: How can I proactively manage and mitigate these side effects during my experiments?
Proactive management is key to a successful study. Consider the following:
-
Dose Optimization: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose with the most manageable side effect profile. Dose reductions of around 20% may be necessary if severe side effects are observed.
-
Supportive Care: Implement supportive care measures from the start of treatment. This can include antiemetics to control nausea and vomiting, and fluid therapy to prevent dehydration.
-
Monitoring: Regularly monitor animal health, including body weight, food and water intake, and clinical signs of distress. Perform regular blood counts to track hematological toxicity.
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.
Troubleshooting Guides
Problem 1: Severe Diarrhea and Dehydration
Symptoms:
-
Rapid weight loss.
-
Lethargy and reduced activity.
-
Sunken eyes and dry mucous membranes.
-
Loose or liquid stools, possibly with blood.
Immediate Actions:
-
Discontinue Dosing: Temporarily halt the administration of this compound.
-
Fluid and Electrolyte Replacement: Administer subcutaneous or intravenous fluids to correct dehydration.
-
Antidiarrheal Medication: Consider the use of loperamide (0.08 mg/kg) to manage diarrhea.
Long-Term Strategy:
-
Dose Reduction: For subsequent treatment cycles, consider a 20% dose reduction of this compound.
-
Prophylactic Antidiarrheals: Administer antidiarrheal medication preventatively before the next dose.
Problem 2: Significant Weight Loss and Anorexia
Symptoms:
-
Greater than 15% loss of body weight from baseline.
-
Markedly reduced or absent food intake.
-
Cachexia (muscle wasting).
Immediate Actions:
-
Nutritional Support: Provide a highly palatable, high-calorie, and easily digestible diet.
-
Appetite Stimulants: Consider the use of appetite stimulants if appropriate for the animal model.
-
Monitor Hydration: Ensure adequate fluid intake, providing subcutaneous fluids if necessary.
Long-Term Strategy:
-
Dietary Enrichment: Supplement the standard diet with nutritional pastes or gels.
-
Treatment Holiday: A brief pause in treatment may be necessary to allow for recovery.
Problem 3: Signs of Severe Immunosuppression (Neutropenia)
Symptoms:
-
Fever (in some species).
-
Lethargy, inappetence.
-
Signs of secondary infection (e.g., respiratory distress, abscesses).
Immediate Actions:
-
Blood Work: Perform a complete blood count (CBC) to confirm neutropenia (neutrophil count <1000/μL).
-
Prophylactic Antibiotics: If the neutrophil count is below 1000/μL, administer broad-spectrum antibiotics to prevent sepsis.
-
Isolate Affected Animals: To prevent the spread of potential infections, house immunocompromised animals separately.
Long-Term Strategy:
-
Dose Adjustment: Reduce the dose of this compound in subsequent cycles if a neutrophil nadir of <1000/μL is observed.
-
Colony-Stimulating Factors: In some cases, the use of granulocyte colony-stimulating factor (G-CSF) may be considered to support neutrophil recovery, although this can be a confounding factor in some study designs.
Data Presentation
Table 1: Example Grading of Common Side Effects
| Grade | Weight Loss (%) | Diarrhea | Neutropenia (cells/μL) |
| 1 (Mild) | 1 - 5 | Mild, intermittent | 1500 - 2000 |
| 2 (Moderate) | 6 - 10 | Moderate, persistent | 1000 - 1499 |
| 3 (Severe) | 11 - 15 | Severe, with dehydration | 500 - 999 |
| 4 (Life-threatening) | > 15 | Severe, with shock | < 500 |
Table 2: Sample Dose Reduction Schedule Based on Toxicity
| Toxicity Grade Observed | Dose Adjustment for Next Cycle |
| Grade 1 | No change |
| Grade 2 | Consider 10-15% dose reduction |
| Grade 3 | Reduce dose by 20-25% |
| Grade 4 | Discontinue treatment and re-evaluate protocol |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Divide animals into a vehicle control group and at least three dose-level groups for this compound.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at selected time points post-treatment for complete blood counts and serum chemistry analysis.
-
-
Necropsy: At the end of the study or if humane endpoints are reached, perform a full necropsy. Collect major organs for histopathological examination.
Protocol 2: Management of Chemotherapy-Induced Diarrhea
-
Monitoring: Closely monitor animals for the onset of diarrhea following administration of this compound.
-
Scoring: Use a fecal scoring system (e.g., 0 = normal, 1 = soft, 2 = very soft, 3 = liquid) to quantify the severity.
-
Intervention:
-
For scores of 2 or 3, administer subcutaneous fluids (e.g., 0.9% NaCl or Lactated Ringer's solution) at a volume of 1-2 mL per 100g of body weight, once or twice daily.
-
Administer loperamide orally at a dose of 0.08 mg/kg every 8-12 hours.
-
-
Dietary Support: Provide a bland, easily digestible diet such as boiled chicken and rice.
-
Data Collection: Record all interventions and the corresponding changes in fecal score and body weight.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo toxicity study workflow.
Caption: Decision-making for adverse events.
References
"Antitumor agent-61" batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Antitumor Agent-61. The information below addresses common issues related to batch-to-batch variability to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic compound with significant antiproliferative activity observed in a range of solid tumor cell lines, with notable effects in breast cancer.[1] It has been described as both a synthetic β-carbolinyl chalcone and an Irinotecan derivative.[1][2] Its mechanism of action involves the induction of DNA fragmentation and apoptosis.[1] One identified pathway is the inhibition of the MDM2-p53 interaction, which leads to the promotion of MDM2 degradation.[1] Another reported mechanism is the induction of apoptosis in cancer cells via the mitochondrial pathway.
Q2: We are observing significant variations in the IC50 value of this compound between different batches in our cell viability assays. What could be the cause?
A2: Batch-to-batch variability in the IC50 value is a known challenge in preclinical drug testing and can stem from several factors. The most common causes are variations in the purity profile and the polymorphic form of the compound. Different batches may contain varying levels of impurities or different crystalline structures, which can affect the agent's solubility and bioavailability in cell culture, thereby altering its apparent potency. It is recommended to perform analytical validation of each new batch before use.
Q3: Our recent batch of this compound shows lower potency in our cancer cell line models compared to previous batches. How can we confirm if this is due to the compound itself?
A3: To determine if the observed lower potency is due to the compound batch, a two-pronged approach is recommended. First, perform a dose-response curve in a well-characterized, sensitive cell line and compare the IC50 value to the one provided in the Certificate of Analysis (CoA) or your own historical data. Second, assess the direct target engagement of the compound. Since this compound is known to affect the p53 pathway, you can measure the levels of p53 and its downstream targets via Western Blot. A less potent batch will show a reduced ability to stabilize p53 at a given concentration.
Q4: We are experiencing issues with the solubility of a new batch of this compound in our solvent. What is the recommended procedure for solubilization?
A4: For consistent results, it is crucial to follow a standardized solubilization protocol. If you are dissolving this compound in DMSO for a stock solution, we recommend vortexing for 1-2 minutes and warming the solution in a 37°C water bath for 10 minutes to ensure complete dissolution. If particulates are still visible, the solution can be sonicated for 5 minutes. Always store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles, as this can affect compound stability.
Q5: Can the age of the compound or storage conditions affect the activity of this compound?
A5: Yes, both the age of the compound and storage conditions can significantly impact its activity. The compound may be sensitive to moisture and light. Prolonged storage, especially if not under ideal conditions (e.g., at -20°C in a desiccated environment for solid compound), can lead to degradation. Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C and are typically stable for a limited period. We recommend using aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Possible Causes:
-
Batch-to-Batch Variability: Differences in purity, impurities, or physical form of the compound.
-
Experimental Variability: Inconsistent cell density, passage number, treatment duration, or reagent quality.
-
Cell Line Integrity: Genetic drift of cancer cell lines over time can alter their sensitivity to anticancer agents.
Troubleshooting Steps:
-
Qualify New Batches: Before starting a new set of experiments, qualify the new batch of this compound against a reference or "golden" batch.
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cell seeding density is uniform across all plates.
-
Control for Environmental Factors: Be aware that factors like glucose concentration, oxygen tension, and pH of the media can influence cellular response to drugs.
-
Perform Regular Cell Line Authentication: Periodically verify the identity of your cell lines using methods like STR profiling.
Issue 2: Reduced Apoptotic Induction with a New Batch
Possible Causes:
-
Lower Potency of the New Batch: The effective concentration of the active compound may be lower.
-
Presence of Inhibitory Impurities: Byproducts from the synthesis process could interfere with the apoptotic pathway.
-
Degradation of the Compound: Improper storage or handling may have led to the degradation of this compound.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and analyze key apoptotic markers (e.g., cleaved Caspase-3, PARP cleavage) via Western blot.
-
Confirm Target Engagement: Verify that the new batch can still effectively inhibit the MDM2-p53 interaction or induce mitochondrial pathway markers.
-
Analytical Chemistry Validation: If available, use techniques like HPLC to check the purity and integrity of the new batch against a reference standard.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variability of this compound
| Batch ID | Purity (by HPLC) | IC50 in MCF-7 cells (µM) | Notes |
| Reference-001 | 99.8% | 2.5 | Golden standard batch |
| Lot-A-002 | 98.5% | 3.1 | Within acceptable range |
| Lot-B-003 | 95.2% | 8.7 | Lower potency observed, purity below spec |
| Lot-C-004 | 99.5% | 2.6 | Acceptable performance |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound using a Cell Viability Assay
-
Objective: To determine the IC50 value of a new batch of this compound and compare it to a reference batch.
-
Materials:
-
MCF-7 breast cancer cell line (or other sensitive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (new batch and reference batch)
-
DMSO (anhydrous)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions (10 mM) of both the new and reference batches of this compound in DMSO.
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare a serial dilution of both batches of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a microplate reader.
-
Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each batch.
-
Protocol 2: Western Blot Analysis of p53 Stabilization
-
Objective: To assess the ability of a new batch of this compound to stabilize p53.
-
Materials:
-
MCF-7 cells
-
This compound (new batch and reference batch)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p53, MDM2, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a fixed concentration (e.g., 5 µM) of the new and reference batches of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Compare the levels of p53 and MDM2 between the treatments, using β-actin as a loading control.
-
Mandatory Visualizations
Caption: MDM2-p53 Signaling Pathway and the Action of this compound.
Caption: A Logical Workflow for Troubleshooting Inconsistent Experimental Results.
References
"Antitumor agent-61" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Antitumor agent-61 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 9b, is a derivative of Irinotecan, a potent anticancer agent.[1] Its primary mechanism of action involves the inhibition of topoisomerase I.[2] This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA strand breaks and the subsequent induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2] Specifically, this compound has been shown to induce apoptosis in SK-OV-3 cells through the mitochondrial pathway.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for the following cell lines:
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian Cancer | 0.92 |
| SK-OV-3/CDDP | Cisplatin-resistant Ovarian Cancer | 1.39 |
| U2OS | Osteosarcoma | 1.75 |
| MCF-7 | Breast Cancer | 2.20 |
| A549 | Lung Cancer | 3.05 |
| MG-63 | Osteosarcoma | 3.23 |
Q3: How should this compound be stored?
This compound should be stored at -20°C.[1] It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the various concentrations of the agent. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Troubleshooting Guides
Issue: High Background Fluorescence in Apoptosis Assay
| Potential Cause | Troubleshooting Step |
| Excessive reagent concentration | Titrate the Annexin V-FITC and PI to determine the optimal concentration. |
| Inadequate washing | Increase the number and duration of wash steps after staining. |
| Cell clumping | Keep cells and buffers at 4°C during preparation and gently mix the sample before analysis. |
Issue: Weak or No Signal in Apoptosis Assay
| Potential Cause | Troubleshooting Step |
| Incorrect assay timing | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment with this compound. |
| Insufficient drug concentration | Ensure the concentration of this compound is sufficient to induce apoptosis in the specific cell line being used. Refer to the IC50 values as a starting point. |
| Reagent degradation | Ensure that the Annexin V-FITC and PI reagents have been stored properly and have not expired. |
Visualizations
Caption: A typical in vitro experimental workflow for assessing the efficacy of this compound.
Caption: The proposed signaling pathway for this compound-induced apoptosis.
Caption: A logical flow diagram for troubleshooting common issues in apoptosis assays.
References
Validation & Comparative
Antitumor Agent-61 (Compound 9b): A Comparative Analysis of Efficacy in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Antitumor agent-61, a novel Irinotecan derivative also known as Compound 9b, against drug-resistant cancer models. The data presented is based on preclinical studies and offers a comparative analysis against its parent compound, Irinotecan.
Executive Summary
This compound (Compound 9b) demonstrates significantly enhanced in vitro cytotoxicity against a panel of human cancer cell lines, including a cisplatin-resistant ovarian cancer model, when compared to the standard chemotherapeutic agent Irinotecan.[1] Mechanistic studies reveal that Compound 9b induces apoptosis through the mitochondrial pathway and promotes cell cycle arrest at the S phase.[1] Furthermore, in vivo studies on a human ovarian cancer xenograft model indicate superior tumor growth inhibition by Compound 9b with no apparent toxicity, surpassing the efficacy of Irinotecan.[1]
Data Presentation
In Vitro Cytotoxicity
The antitumor activity of Compound 9b was evaluated against six human cancer cell lines, including the cisplatin-resistant ovarian cancer cell line SK-OV-3/CDDP. The half-maximal inhibitory concentration (IC50) values demonstrate a marked increase in potency for Compound 9b compared to Irinotecan.[1]
| Cell Line | Cancer Type | Compound 9b IC50 (μM) | Irinotecan IC50 (μM) | Fold Increase in Activity |
| SK-OV-3 | Ovarian Cancer | 0.92 | 17.58 | 19.1 |
| SK-OV-3/CDDP | Cisplatin-Resistant Ovarian Cancer | 1.15 | - | - |
| U2OS | Osteosarcoma | 1.87 | 10.13 | 5.4 |
| MCF-7 | Breast Cancer | 2.54 | 21.37 | 8.4 |
| A549 | Lung Cancer | 3.23 | 28.76 | 8.9 |
| MG-63 | Osteosarcoma | 2.11 | 15.42 | 7.3 |
Data synthesized from the European Journal of Medicinal Chemistry, 2020.[1]
Experimental Protocols
Cell Lines and Culture
Human cancer cell lines (SK-OV-3, SK-OV-3/CDDP, U2OS, MCF-7, A549, and MG-63) were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to attach overnight. Subsequently, cells were treated with various concentrations of Compound 9b or Irinotecan for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of cell growth.
Cell Cycle Analysis
SK-OV-3 cells were treated with Compound 9b (0, 1, and 2 µM) for 24 hours. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide (PI) for 30 minutes at room temperature in the dark. The DNA content of the cells was analyzed by flow cytometry.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit. SK-OV-3 cells were treated with Compound 9b (0, 1, and 2 µM) for 24 hours. Cells were then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated for 15 minutes at room temperature in the dark. The stained cells were analyzed by flow cytometry.
Mitochondrial Membrane Potential (MMP) Assay
The change in MMP was measured using the fluorescent probe JC-1. SK-OV-3 cells were treated with Compound 9b (0, 1, and 2 µM) for 24 hours. After treatment, cells were incubated with JC-1 staining solution for 20 minutes at 37°C. The fluorescence was measured by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.
In Vivo Antitumor Efficacy
Female BALB/c nude mice were subcutaneously inoculated with SK-OV-3 cells. When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to three groups: control (vehicle), Irinotecan (10 mg/kg), and Compound 9b (10 mg/kg). Treatments were administered via intraperitoneal injection every three days for a total of five injections. Tumor volumes and body weights were measured every three days.
Mandatory Visualization
Experimental Workflow for Evaluating this compound.
Proposed Apoptotic Signaling Pathway of this compound.
References
Comparative Guide: Antitumor Agent-61 vs. First-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the novel investigational compound Antitumor Agent-61 (AA-61) against established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The data presented herein is based on standardized preclinical assays designed to evaluate potency, selectivity, and efficacy.
Overview and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation and survival through downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] Dysregulation of EGFR signaling, often due to activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2][4]
First-Generation EGFR Inhibitors (Gefitinib, Erlotinib): Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors that target the EGFR tyrosine kinase domain. They are particularly effective against tumors harboring activating mutations, such as exon 19 deletions or the L858R point mutation. However, their efficacy is often limited by the development of acquired resistance, most commonly through a secondary T790M mutation in the EGFR kinase domain.
This compound (AA-61): this compound is an investigational, next-generation EGFR inhibitor designed to overcome the limitations of first-generation agents. It forms a covalent, irreversible bond with the EGFR kinase domain, providing potent and sustained inhibition. A key design feature of AA-61 is its high potency against both initial activating mutations and the T790M resistance mutation, while maintaining selectivity over wild-type (WT) EGFR to minimize toxicity.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition for both classes of agents.
Comparative Performance Data
Table 1: In Vitro Kinase Inhibition Assay (IC50)
This assay measures the concentration of inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%. Lower values indicate higher potency.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib | 110 | 12 | 8 | > 5000 |
| Erlotinib | 95 | 10 | 6 | > 5000 |
| This compound | 80 | 1.5 | 0.9 | 15 |
Data are representative values compiled from preclinical assessments.
Interpretation: AA-61 demonstrates superior potency against activating mutations (L858R, Exon 19 Del) compared to first-generation inhibitors. Critically, AA-61 maintains potent inhibitory activity against the dual-mutant EGFR (L858R/T790M), which confers resistance to Gefitinib and Erlotinib.
Table 2: Cell-Based Proliferation Assay (GI50)
This assay measures the concentration of inhibitor required to inhibit the growth of cancer cell lines by 50%.
| Compound | HCC827 (Exon 19 Del) GI50 (nM) | H1975 (L858R/T790M) GI50 (nM) | A549 (WT) GI50 (nM) |
| Gefitinib | 15 | 8500 | > 10000 |
| Erlotinib | 12 | 9200 | > 10000 |
| This compound | 2.1 | 25 | 1500 |
Data are representative values from 72-hour cell viability assays.
Interpretation: The results from cell-based assays confirm the biochemical findings. AA-61 is highly effective in inhibiting the proliferation of cells driven by the T790M resistance mutation (H1975 cell line), a key liability for first-generation agents. AA-61 also shows a wider therapeutic window between mutant and wild-type EGFR-driven cells compared to the first-generation inhibitors.
Table 3: In Vivo Mouse Xenograft Model Efficacy
This study measures the percent tumor growth inhibition (TGI) in immunodeficient mice bearing human tumor xenografts.
| Compound | Model (Cell Line) | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Erlotinib | HCC827 (Exon 19 Del) | 50 | 95% |
| Erlotinib | H1975 (L858R/T790M) | 50 | 8% (Ineffective) |
| This compound | HCC827 (Exon 19 Del) | 25 | 105% (Tumor Regression) |
| This compound | H1975 (L858R/T790M) | 25 | 98% |
Data from a 21-day study. TGI > 100% indicates tumor regression.
Interpretation: In animal models, AA-61 demonstrates robust efficacy in both sensitive (HCC827) and resistant (H1975) tumor models, achieving tumor regression at a lower dose than that used for Erlotinib. In contrast, Erlotinib shows no meaningful activity in the T790M-positive resistant model.
Experimental Protocols & Workflows
Workflow for Preclinical Inhibitor Evaluation
The following diagram outlines the typical workflow for evaluating a novel kinase inhibitor from initial biochemical screening to in vivo efficacy studies.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on an ADP-Glo™ or similar assay format that quantifies kinase activity by measuring ADP production.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., AA-61, Gefitinib) in 100% DMSO. Perform serial dilutions to create a 10-point concentration curve.
-
Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Dilute recombinant human EGFR enzyme (WT, L858R, T790M, etc.) and a suitable peptide substrate in the reaction buffer.
-
Prepare ATP solution at a concentration near its Km for the enzyme.
-
-
Kinase Reaction:
-
Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only wells for 100% activity control.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration.
-
Calculate IC50 values using a non-linear regression curve fit (variable slope).
-
Protocol 2: Cell Proliferation Assay (MTT-Based)
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Plating:
-
Culture human cancer cell lines (e.g., HCC827, H1975) under standard conditions.
-
Harvest cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to DMSO-treated control cells.
-
Determine the GI50 values by plotting percent inhibition against the log of inhibitor concentration.
-
Protocol 3: Human Tumor Xenograft Mouse Model
This protocol describes an efficacy study in immunodeficient mice.
-
Animal and Cell Preparation:
-
Use 6-8 week old athymic nude mice.
-
Harvest H1975 or HCC827 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor mice regularly until tumors reach an average volume of 100-150 mm³ (Volume = (Length × Width²)/2).
-
-
Treatment:
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Erlotinib (50 mg/kg), and AA-61 (25 mg/kg).
-
Prepare dosing solutions daily. Administer the compounds once daily via oral gavage for 21 days.
-
Measure tumor volume and mouse body weight twice weekly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control group.
-
Analyze data for statistical significance. Tumors may also be processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-EGFR).
-
References
- 1. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal Procedures for Antitumor Agent-61
For Immediate Implementation by Laboratory and Research Professionals
The proper handling and disposal of potent cytotoxic compounds such as Antitumor agent-61 are of paramount importance in ensuring the safety of laboratory personnel and preventing environmental contamination. As an Irinotecan derivative, this compound is classified as a cytotoxic and antineoplastic agent, necessitating stringent disposal protocols to mitigate risks associated with its inherent toxicity.[1] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound and associated contaminated materials in a research and drug development setting.
Core Principle: All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.
Waste Segregation: The Critical First Step
Effective waste management begins with meticulous segregation at the point of generation. Failure to properly segregate cytotoxic waste can lead to occupational exposure and regulatory non-compliance. Waste contaminated with this compound is broadly categorized into two main types: Trace Cytotoxic Waste and Bulk Cytotoxic Waste .
| Waste Category | Definition | Examples | Disposal Container Specification |
| Trace Cytotoxic Waste | Items with minimal residual contamination, containing less than 3% of the original drug volume by weight.[2][3] | Empty drug vials, used syringes and IV bags, contaminated gloves, gowns, bench protectors, and other disposable personal protective equipment (PPE).[2] | Yellow , puncture-resistant containers clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2] |
| Bulk Cytotoxic Waste | Materials that do not meet the "RCRA empty" criteria, including unused or expired drugs, partially used vials, and materials heavily contaminated from a spill. | Partially used vials or syringes of this compound, full or expired doses, and materials used to clean up significant spills. | Black , RCRA-rated hazardous waste containers, clearly labeled as "Hazardous Waste" and specifying the chemical contents. |
Step-by-Step Disposal Procedures
Adherence to a standardized disposal workflow is crucial for minimizing exposure and ensuring compliant waste management.
1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, personnel must don appropriate PPE. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, solid-front gown with tight-fitting cuffs.
-
Safety goggles or a face shield.
-
Respiratory protection (e.g., an N95 respirator) may be required depending on the manipulation and institutional risk assessment.
2. At the Point of Generation:
-
Sharps: Immediately place all used needles and syringes directly into a designated yellow cytotoxic sharps container. Do not recap, bend, or break needles.
-
Solid Waste: Place all contaminated solid waste, such as gloves, gowns, and empty vials, into the appropriate yellow trace chemotherapy waste container.
-
Bulk Waste: Carefully place any unused or expired this compound and grossly contaminated materials into the designated black RCRA hazardous waste container.
3. Container Management:
-
Waste containers should be located as close as practical to the point of waste generation.
-
Do not overfill containers; they should be sealed when they are three-quarters full.
-
Ensure all containers are securely sealed to prevent leakage.
-
Label all containers clearly with their contents and the appropriate hazard symbols.
4. Storage and Transport:
-
Sealed waste containers should be moved to a designated hazardous waste accumulation area within the facility. This area should be secure, well-ventilated, and isolated from general traffic.
-
Final disposal must be carried out by a licensed hazardous waste contractor. The primary method for destroying cytotoxic drugs is high-temperature incineration.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the proper procedures, the following diagrams illustrate the key decision-making and operational workflows for the disposal of this compound.
Caption: Decision tree for the segregation of this compound waste.
Experimental Protocol: Spill Decontamination
In the event of a spill of this compound, immediate and correct decontamination is critical to prevent exposure.
Materials:
-
Cytotoxic drug spill kit
-
Two pairs of chemotherapy-tested gloves
-
Impermeable gown
-
Face shield and respiratory protection
-
Absorbent pads
-
Detergent solution
-
70% Isopropyl Alcohol
-
Appropriate hazardous waste container (Black RCRA container for bulk spills)
Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill:
-
For liquid spills, cover with absorbent pads, working from the outside in.
-
For solid spills, gently cover with damp absorbent pads to avoid aerosolization.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass) and place them into the black RCRA hazardous waste container.
-
Wash the spill area thoroughly with a detergent solution, followed by a rinse with clean water. This wash-rinse cycle should be performed three times.
-
Perform a final wipe-down with 70% isopropyl alcohol.
-
-
Dispose of Waste:
-
Place all contaminated cleaning materials, including the outer pair of gloves and gown, into a designated chemotherapy waste bag.
-
Seal the bag and place it in the appropriate black RCRA waste container.
-
-
Doff PPE: Carefully remove the remaining PPE, ensuring no self-contamination, and dispose of it as trace cytotoxic waste.
-
Documentation: Record the spill incident, including the date, time, agent involved, and the cleanup procedure followed, in the laboratory's safety log.
Caption: Step-by-step workflow for this compound spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
